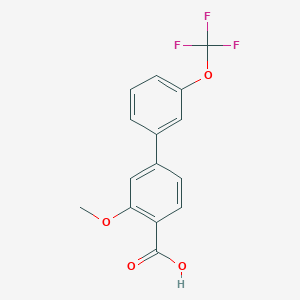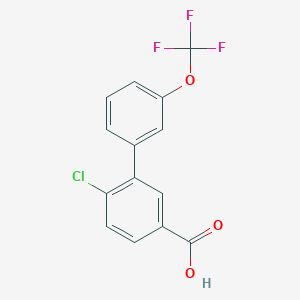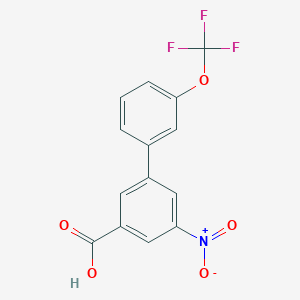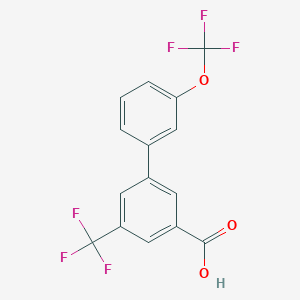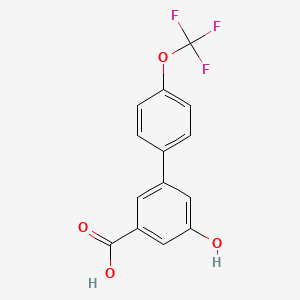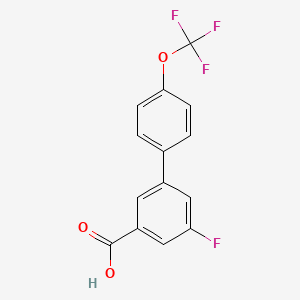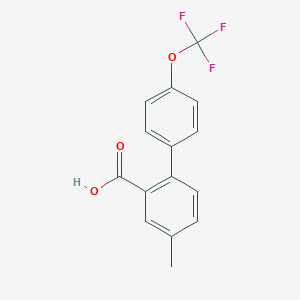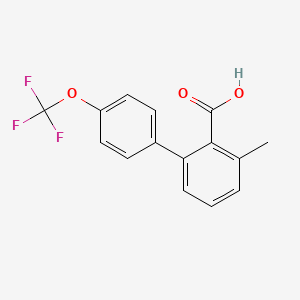
6-Methyl-2-(4-trifluoromethoxyphenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-(4-trifluoromethoxyphenyl)benzoic acid (6-MTFB) is an organic compound with a molecular formula of C11H9O4F3 and a molecular weight of 252.19 g/mol. It is a white crystalline solid with a melting point of 174-176 °C. 6-MTFB is used in a variety of applications, including pharmaceuticals, agrochemicals, and materials science. The compound has recently gained attention due to its potential as a therapeutic agent for various diseases.
Scientific Research Applications
6-Methyl-2-(4-trifluoromethoxyphenyl)benzoic acid, 95% has been studied extensively in scientific research, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. In pharmaceuticals, 6-Methyl-2-(4-trifluoromethoxyphenyl)benzoic acid, 95% has been found to possess anti-inflammatory, antioxidant, and antifungal properties. In agrochemicals, 6-Methyl-2-(4-trifluoromethoxyphenyl)benzoic acid, 95% is used as an insecticide and fungicide. In materials science, 6-Methyl-2-(4-trifluoromethoxyphenyl)benzoic acid, 95% is used as a plasticizer in polymers.
Mechanism of Action
The exact mechanism by which 6-Methyl-2-(4-trifluoromethoxyphenyl)benzoic acid, 95% exerts its biological effects is not yet fully understood. However, it is believed to involve the inhibition of cyclooxygenase and lipoxygenase enzymes, which are involved in the production of pro-inflammatory mediators. In addition, 6-Methyl-2-(4-trifluoromethoxyphenyl)benzoic acid, 95% has been found to possess antioxidant activity, which may be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects
In vitro studies have shown that 6-Methyl-2-(4-trifluoromethoxyphenyl)benzoic acid, 95% has anti-inflammatory, antioxidant, and antifungal properties. Specifically, 6-Methyl-2-(4-trifluoromethoxyphenyl)benzoic acid, 95% has been found to inhibit the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. In addition, 6-Methyl-2-(4-trifluoromethoxyphenyl)benzoic acid, 95% has been shown to possess antioxidant activity, which may be due to its ability to scavenge free radicals.
Advantages and Limitations for Lab Experiments
One advantage of using 6-Methyl-2-(4-trifluoromethoxyphenyl)benzoic acid, 95% in laboratory experiments is its relatively low toxicity. In addition, the compound is relatively easy to synthesize and is available commercially. However, there are some limitations to using 6-Methyl-2-(4-trifluoromethoxyphenyl)benzoic acid, 95% in laboratory experiments. For example, the compound is relatively unstable and has a short shelf-life. In addition, the compound is not water-soluble, which can make it difficult to use in certain experiments.
Future Directions
Future research on 6-Methyl-2-(4-trifluoromethoxyphenyl)benzoic acid, 95% could focus on the development of new therapeutic agents based on the compound. In addition, further studies could be conducted to better understand the compound's mechanism of action and its potential applications in other fields. Finally, research could be conducted to improve the stability and solubility of the compound to make it more suitable for use in laboratory experiments.
Synthesis Methods
6-Methyl-2-(4-trifluoromethoxyphenyl)benzoic acid, 95% can be synthesized by a two-step process involving the reaction of 4-trifluoromethoxybenzaldehyde with 2-methylbenzoyl chloride in the presence of an acid catalyst, followed by hydrolysis of the resulting 6-methyl-2-(4-trifluoromethoxyphenyl)benzoyl chloride. The reaction is typically carried out in a solvent such as acetonitrile or dimethylformamide (DMF).
properties
IUPAC Name |
2-methyl-6-[4-(trifluoromethoxy)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-9-3-2-4-12(13(9)14(19)20)10-5-7-11(8-6-10)21-15(16,17)18/h2-8H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVPGUGIZMYDNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691784 |
Source


|
| Record name | 3-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(4-trifluoromethoxyphenyl)benzoic acid | |
CAS RN |
1261451-14-2 |
Source


|
| Record name | 3-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

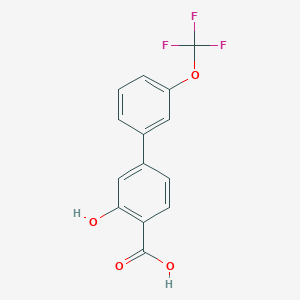
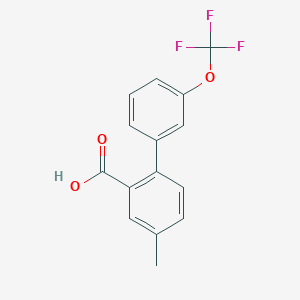
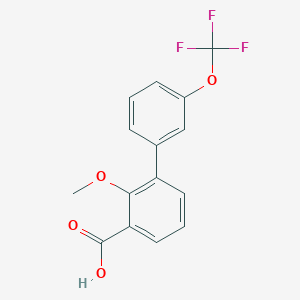
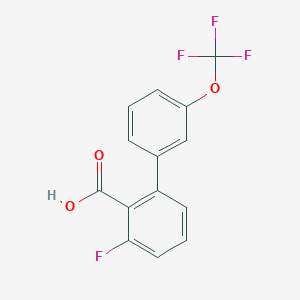
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrobenzoic acid, 95%](/img/structure/B6409780.png)
